
1-Dodecanamine, N,N-didodecyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanamine, N,N-didodecyl-, hydrochloride is a quaternary ammonium compound with the molecular formula C36H75N·HCl. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to form micelles and is often utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride can be synthesized through the reaction of dodecylamine with dodecyl chloride in the presence of a base, followed by quaternization with hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where dodecylamine and dodecyl chloride are mixed in stoichiometric amounts. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
1-Dodecanamine, N,N-didodecyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, hydrochloride primarily involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, such as drug delivery and emulsification. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound interacts through hydrophobic and electrostatic interactions.
Comparison with Similar Compounds
1-Dodecanamine, N,N-didodecyl-, hydrochloride can be compared with other quaternary ammonium compounds such as:
1-Dodecanamine, N,N-dimethyl-: This compound has similar surfactant properties but differs in its molecular structure and specific applications.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar uses but different molecular weight and structure.
Hexadecyltrimethylammonium bromide: A longer-chain quaternary ammonium compound with enhanced surfactant properties.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
2486-89-7 |
|---|---|
Molecular Formula |
C36H76ClN |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
N,N-didodecyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C36H75N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
InChI Key |
GPQCSCQDQNXQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


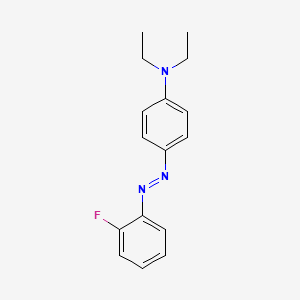
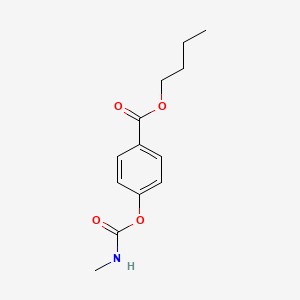


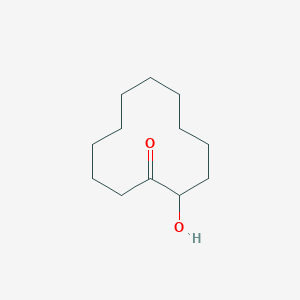
![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
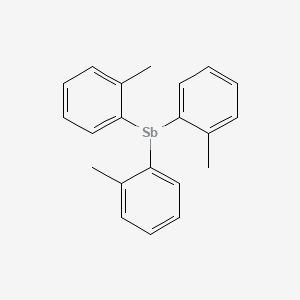
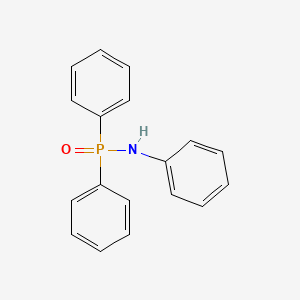

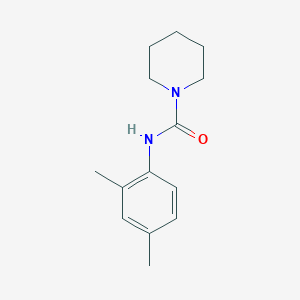
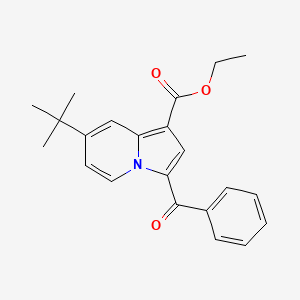
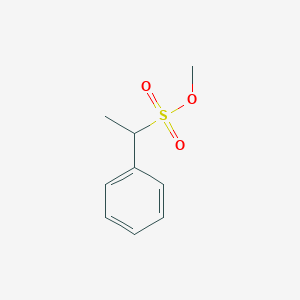

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)
